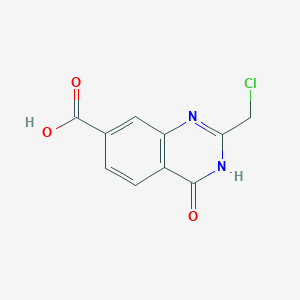
2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Descripción general
Descripción
2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClN2O3 and its molecular weight is 238.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS No. 730976-58-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antibacterial, and antioxidant properties, supported by relevant case studies and research findings.
- Molecular Formula : C10H7ClN2O3
- Molecular Weight : 238.63 g/mol
- Structure : The compound features a quinazoline core with a chloromethyl group and a carboxylic acid functional group.
Cytotoxic Activity
Cytotoxicity studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In an investigation of cytotoxic effects on human cancer cell lines, the compound was tested using the MTT assay against NCI H292 (lung carcinoma), HL-60 (pro-myelocytic leukemia), and HT29 (colon carcinoma) cells. The results indicated that:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| NCI H292 | 45.0 | Moderate activity |
| HL-60 | 19.0 | High sensitivity |
| HT29 | 32.5 | Moderate activity |
The HL-60 cell line showed the highest sensitivity with an IC50 value of 19.0 µM, suggesting that the compound may induce oxidative stress leading to cell death in sensitive cell types .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several bacterial strains using the agar cup plate method.
Case Study: Antibacterial Testing
The compound was tested against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (cm) | Comparison to Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus (S. aureus) | 1.2 | Comparable |
| Bacillus subtilis (B. subtilis) | 1.1 | Comparable |
| Escherichia coli (E. coli) | 0.9 | Lower than ciprofloxacin |
| Pseudomonas aeruginosa (P. aeruginosa) | 0.8 | Lower than ciprofloxacin |
These results indicate that while the compound demonstrates antibacterial activity, it is less potent than standard antibiotics like ciprofloxacin .
Antioxidant Properties
The antioxidant activity of the compound was assessed using various assays including DPPH and ABTS methods.
Research Findings on Antioxidant Activity
In a study evaluating antioxidant properties, it was found that:
Propiedades
IUPAC Name |
2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-4-8-12-7-3-5(10(15)16)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLKSPKVLXAACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















